molecular formula C11H14BrNO B12959820 (S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B12959820
M. Wt: 256.14 g/mol
InChI Key: RPJWDUSFMDKAGY-JTQLQIEISA-N
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Description

(S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a methoxy group, and an amine group within a tetrahydronaphthalene framework. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 5-methoxy-1,2,3,4-tetrahydronaphthalene, followed by the introduction of the amine group through reductive amination. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid, while substitution of the bromine atom with an amino group can produce 6-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Scientific Research Applications

(S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity. The amine group may participate in hydrogen bonding or ionic interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the stereochemistry and hydrochloride form.

    5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom.

    6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group.

Uniqueness

(S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both bromine and methoxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

(1S)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrNO/c1-14-11-8-3-2-4-10(13)7(8)5-6-9(11)12/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1

InChI Key

RPJWDUSFMDKAGY-JTQLQIEISA-N

Isomeric SMILES

COC1=C(C=CC2=C1CCC[C@@H]2N)Br

Canonical SMILES

COC1=C(C=CC2=C1CCCC2N)Br

Origin of Product

United States

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